Cas no 97421-16-4 (1-(propan-2-yl)-1H-pyrazol-4-amine)

1-(propan-2-yl)-1H-pyrazol-4-amine structure
97421-16-4 structure
Product Name:1-(propan-2-yl)-1H-pyrazol-4-amine
CAS 번호:97421-16-4
MF:C6H11N3
메가와트:125.171640634537
MDL:MFCD08700622
CID:801088
PubChem ID:13469826
Update Time:2025-05-19

1-(propan-2-yl)-1H-pyrazol-4-amine 화학적 및 물리적 성질

이름 및 식별자

    • 1-Isopropyl-1H-pyrazol-4-amine
    • 1H-Pyrazol-4-amine,1-(1-methylethyl)-
    • 1-propan-2-ylpyrazol-4-amine
    • 4-Amino-1-isopropyl-1h-pyrazole
    • 1-isopropyl-1H-pyrazol-4-amine(SALTDATA: HCl)
    • 1-(propan-2-yl)-1H-pyrazol-4-amine
    • 1H-Pyrazol-4-amine, 1-(1-methylethyl)-
    • 1-Isopropyl-1H-pyrazol-4-ylamine
    • 1-(methylethyl)pyrazole-4-ylamine
    • 1-isopropylpyrazol-4-amine
    • OEXNVHXUPNHOPP-UHFFFAOYSA-N
    • 1-isopropyl-1H-pyrazole-4-amine
    • 1-isopropyl-1 H-pyrazol-4-ylamine
    • STK353364
    • SBB026436
    • SB13945
    • MCU
    • 1-(1-Methylethyl)-1H-pyrazol-4-amine (ACI)
    • (1-Isopropyl-1H-pyrazol-4-yl)amine
    • 1-Isopropyl-4-aminopyrazole
    • 4-Amino-1-isopropylpyrazole
    • CS-W020015
    • DS-0554
    • 97421-16-4
    • AKOS000205148
    • AC-30775
    • DTXSID00541640
    • MFCD08700622
    • SCHEMBL574538
    • EN300-66235
    • SY031838
    • F2169-0267
    • MDL: MFCD08700622
    • 인치: 1S/C6H11N3/c1-5(2)9-4-6(7)3-8-9/h3-5H,7H2,1-2H3
    • InChIKey: OEXNVHXUPNHOPP-UHFFFAOYSA-N
    • 미소: N1N(C(C)C)C=C(N)C=1

계산된 속성

  • 정밀분자량: 125.09500
  • 동위원소 질량: 125.095297364g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 9
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 92.3
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 0.3
  • 토폴로지 분자 극성 표면적: 43.8

실험적 성질

  • 색과 성상: Yellow to Brown Liquid
  • 밀도: 1.1±0.1 g/cm3
  • 융해점: No data available
  • 비등점: 234.2°C at 760 mmHg
  • 플래시 포인트: 95.4±19.8 °C
  • 굴절률: 1.566
  • PSA: 43.84000
  • LogP: 1.62740
  • 증기압: 0.1±0.5 mmHg at 25°C

1-(propan-2-yl)-1H-pyrazol-4-amine 보안 정보

1-(propan-2-yl)-1H-pyrazol-4-amine 세관 데이터

  • 세관 번호:2933199090
  • 세관 데이터:

    ?? ?? ??:

    2933199090

    개요:

    2933199090. 기타 구조상 걸쭉하지 않은 피라졸 환화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

    ?? ??:

    ?? ??, ?? ??,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,

    요약:

    2933199090. 구조물에는 수소화 여부와 관계없이 걸쭉하지 않은 피라졸 고리를 함유하고 있는 기타 화합물이다.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

1-(propan-2-yl)-1H-pyrazol-4-amine 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
I839590-1g
1-Isopropyl-1H-pyrazol-4-amine
97421-16-4 97%
1g
591.30 2021-05-17
Chemenu
CM188206-250mg
1-Isopropyl-1H-pyrazol-4-amine
97421-16-4 95+%
250mg
$58 2021-08-05
Chemenu
CM188206-1g
1-Isopropyl-1H-pyrazol-4-amine
97421-16-4 95+%
1g
$130 2021-08-05
Chemenu
CM188206-5g
1-Isopropyl-1H-pyrazol-4-amine
97421-16-4 95+%
5g
$359 2021-08-05
Chemenu
CM188206-10g
1-Isopropyl-1H-pyrazol-4-amine
97421-16-4 95+%
10g
$772 2021-08-05
Chemenu
CM188206-25g
1-Isopropyl-1H-pyrazol-4-amine
97421-16-4 95+%
25g
$1345 2021-08-05
TRC
B451560-50mg
1-Isopropyl-1H-pyrazol-4-amine
97421-16-4
50mg
$ 50.00 2022-06-07
TRC
B451560-100mg
1-Isopropyl-1H-pyrazol-4-amine
97421-16-4
100mg
$ 65.00 2022-06-07
TRC
B451560-500mg
1-Isopropyl-1H-pyrazol-4-amine
97421-16-4
500mg
$ 135.00 2022-06-07
Fluorochem
037825-1g
1-Isopropyl-1H-pyrazol-4-ylamine
97421-16-4 95%
1g
£61.00 2022-03-01

1-(propan-2-yl)-1H-pyrazol-4-amine 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 15 psi, rt
참조
Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases
, World Intellectual Property Organization, , ,

합성 방법 2

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  12 h, 1 atm, 25 °C
참조
Fused ring pyrimidine compound, intermediate, and preparation method, composition and use thereof
, World Intellectual Property Organization, , ,

합성 방법 3

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  12 h, 25 °C
참조
Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application
, World Intellectual Property Organization, , ,

합성 방법 4

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  8 h, rt
참조
Pyrrolopyrimidine compound, its preparation method and application in preparing drug for preventing and treating Wee1 protein kinase related disease
, China, , ,

합성 방법 5

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  2 h, rt
참조
Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases
, World Intellectual Property Organization, , ,

합성 방법 6

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  16 h, 50 °C
1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ,  Ethyl acetate ;  5 h, rt
참조
Preparation of pyrazole derivatives as JAK inhibitors for treatment of autoimmune disease or cancer
, World Intellectual Property Organization, , ,

합성 방법 7

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  5 h, rt
참조
Discovery of Novel Potent VEGFR-2 Inhibitors Exerting Significant Antiproliferative Activity against Cancer Cell Lines
Zhang, Yanmin; Chen, Yadong; Zhang, Danfeng; Wang, Lu; Lu, Tao; et al, Journal of Medicinal Chemistry, 2018, 61(1), 140-157

합성 방법 8

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  2 h, rt
참조
Compound capable of inhibiting kinase activity of BTK and/or JAK3 and its preparation
, China, , ,

합성 방법 9

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  1 h, 35 psi, rt
참조
Preparation of imidazopyrazines as spleen tyrosine kinase (Syk) inhibitors
, World Intellectual Property Organization, , ,

합성 방법 10

반응 조건
1.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol ,  Ethyl acetate ;  2 h, 3 atm, rt
참조
Quinoline derivatives as platelet-derived growth factor inhibitors, their preparation, pharmaceutical compositions, and use in the treatment of cancer
, World Intellectual Property Organization, , ,

합성 방법 11

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Water ;  1 h, 15 psi, rt
참조
Preparation of sulfonylurea derivatives as inflammasome inhibitors and uses thereof
, World Intellectual Property Organization, , ,

합성 방법 12

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, rt
참조
Preparation of thiazolo[5,4-d]pyrimidine derivatives as IRAK kinase inhibitors and uses thereof
, World Intellectual Property Organization, , ,

합성 방법 13

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
참조
Preparation of IRAK inhibitors and their uses in the treatment of diseases and disorders
, World Intellectual Property Organization, , ,

합성 방법 14

반응 조건
1.1 Reagents: Triphenylphosphine ,  Di-tert-butyl azodicarboxylate Solvents: Tetrahydrofuran ;  1 min, 20 °C; 20 °C
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1 h, 20 °C
참조
A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles
Zabierek, Anna A.; Konrad, Kaleen M.; Haidle, Andrew M., Tetrahedron Letters, 2008, 49(18), 2996-2998

합성 방법 15

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  2 h, rt
참조
Preparation of pyridine-based compounds as kinase inhibitors useful for treatment of proliferative diseases
, World Intellectual Property Organization, , ,

합성 방법 16

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, 40 °C
1.2 Reagents: Hydrogen Catalysts: Platinum Solvents: Methanol ;  3 h, rt
참조
Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives
Zheng, Ke; Iqbal, Sarah; Hernandez, Pamela; Park, HaJeung; LoGrasso, Philip V.; et al, Journal of Medicinal Chemistry, 2014, 57(23), 10013-10030

합성 방법 17

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  4 h, rt
참조
Preparation of radiolabeled (3-pyrazol-5-yl)pyridazin-4(1H)-one derivatives as radiotracers useful for quantitative imaging of phosphodiesterase (PDE10A) in mammals
, World Intellectual Property Organization, , ,

합성 방법 18

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  18 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  18 h, rt
참조
Preparation of heterocyclyl pyrazolopyrimidine analogs as JAK, especially JAK3, inhibitors
, World Intellectual Property Organization, , ,

합성 방법 19

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  6 h, reflux
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
참조
Preparation of 2-(1H-pyrazol-4-ylamino)pyrimidines as Aurora and KDR kinase inhibitors.
, World Intellectual Property Organization, , ,

1-(propan-2-yl)-1H-pyrazol-4-amine Raw materials

1-(propan-2-yl)-1H-pyrazol-4-amine Preparation Products

추천 공급업체
Wuhan Comings Biotechnology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Wuhan Comings Biotechnology Co., Ltd.
Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Amadis Chemical Company Limited
Changzhou Guanjia Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Changzhou Guanjia Chemical Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
ASIACHEM I&E (JIANGSU) CO., LTD